molecular formula C19H20N6S B11047049 2-(5-cyclopropyl-1H-pyrazol-3-yl)-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(5-cyclopropyl-1H-pyrazol-3-yl)-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11047049
M. Wt: 364.5 g/mol
InChI Key: WHNNZWSYSTUEKY-UHFFFAOYSA-N
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Description

2-(5-cyclopropyl-1H-pyrazol-3-yl)-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. This compound features a unique structure that combines multiple rings, including pyrazole, thieno, and triazolo-pyrimidine moieties.

Preparation Methods

The synthesis of 2-(5-cyclopropyl-1H-pyrazol-3-yl)-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of reagents such as ethyl chloroacetate and chloroacetamide, followed by cyclization to form the desired heterocyclic structure . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(5-cyclopropyl-1H-pyrazol-3-yl)-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidine and triazolo[1,5-c]pyrimidine derivatives. These compounds also exhibit CDK2 inhibitory activity but differ in their potency and selectivity. For example, compounds like 14 and 15 have shown significant inhibitory activity against CDK2 with IC50 values of 0.057 ± 0.003 μM and 0.081 ± 0.004 μM, respectively . The uniqueness of 2-(5-cyclopropyl-1H-pyrazol-3-yl)-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its specific structural features that contribute to its high affinity and selectivity for CDK2.

Properties

Molecular Formula

C19H20N6S

Molecular Weight

364.5 g/mol

IUPAC Name

16-(5-cyclopropyl-1H-pyrazol-3-yl)-10-thia-12,14,15,17-tetrazatetracyclo[9.7.0.02,9.014,18]octadeca-1(11),2(9),12,15,17-pentaene

InChI

InChI=1S/C19H20N6S/c1-2-4-6-15-12(5-3-1)16-18-21-17(24-25(18)10-20-19(16)26-15)14-9-13(22-23-14)11-7-8-11/h9-11H,1-8H2,(H,22,23)

InChI Key

WHNNZWSYSTUEKY-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=C(CC1)C3=C(S2)N=CN4C3=NC(=N4)C5=NNC(=C5)C6CC6

Origin of Product

United States

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